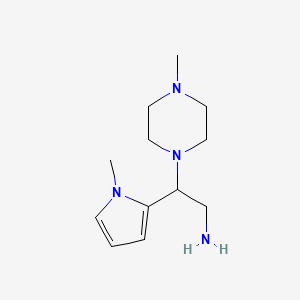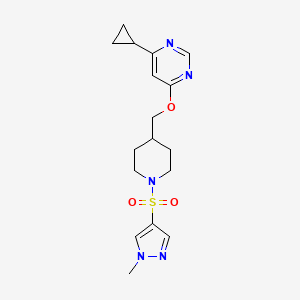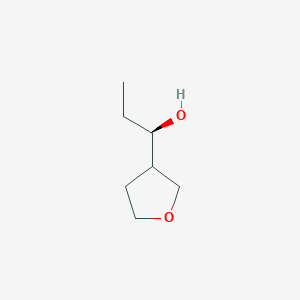
(3-methoxy-2-methyl-2H-indazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-methoxy-2-methyl-2H-indazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic molecule that contains several functional groups and rings. It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The indole and indazole rings, along with the pyridine ring, would contribute to the aromaticity of the molecule. The methoxy and methyl groups would provide some steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the indole and indazole rings might undergo electrophilic substitution reactions .Scientific Research Applications
Structural Analysis and Synthesis
Structural analysis and synthesis of related compounds, such as 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, reveal insights into the molecular architecture and bonding characteristics of these compounds. The study by Kloubert et al. (2012) focuses on the methylation process and the resulting structural twists and bonds in the molecule (Kloubert, R. Kretschmer, H. Görls, M. Westerhausen, 2012).
Research on compounds like Crystal and Molecular Structure Analysis of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone by Lakshminarayana et al. (2009) provides a foundation for understanding the crystallographic and molecular structures of similar methanone derivatives (B. Lakshminarayana, J. S. Prasad, T. Venu, B. K. Manuprasad, M. A. Sridhar, S. Shashikanth, 2009).
Antimicrobial and Anticancer Properties
Kumar et al. (2012) report on the synthesis and antimicrobial activity of pyridin-4-yl methanones, highlighting their potential in combating microbial infections (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).
The study on novel 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents by Katariya et al. (2021) demonstrates the potential applications of these compounds in treating cancer and microbial infections (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Structural and Magnetic Properties
- Calancea et al. (2013) explore the structural and magnetic characterizations of new complexes of di-2,6-(2-pyridylcarbonyl)pyridine ligands, providing insight into the magnetic properties of these compounds, which could be relevant for future applications in materials science (Sergui Calancea, D. P. Cruz, David Poirot, C. Mathonière, P. Rosa, R. Clérac, Carolina Pejo, R. Chiozzone, F. Lloret, R. González, 2013).
Experimental and Theoretical Studies
- The combined experimental and theoretical study on vibrational and electronic properties of related compounds, such as (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, by Al-Wabli et al. (2017), aids in understanding the energetic and spectroscopic profiles of these molecules (Reem I. Al-Wabli, M. Govindarajan, M. S. Almutairi, M. Attia, 2017).
Mechanism of Action
Target of Action
It’s worth noting that both indole and imidazole derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole and imidazole derivatives are known to interact with their targets through various mechanisms, often resulting in the inhibition or activation of the target . The specific changes resulting from these interactions would depend on the nature of the target and the type of interaction.
Biochemical Pathways
Indole and imidazole derivatives are known to affect a variety of biochemical pathways, often leading to diverse downstream effects . For instance, some indole derivatives have been shown to inhibit the oxidation of arachidonic acid , while some imidazole derivatives have been reported to show antiviral activity against influenza A .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have a range of potential effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-26-23(29-2)19-5-3-18(14-20(19)25-26)22(28)27-12-9-17-13-16(4-6-21(17)27)15-7-10-24-11-8-15/h3-8,10-11,13-14H,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLKTLJCFKCUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)
![N-(3-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B3014575.png)

![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014578.png)

![(4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3014584.png)
![5-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B3014588.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3014589.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)

![4-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3014592.png)
![6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide](/img/no-structure.png)
![(E)-2-amino-N-butyl-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3014595.png)